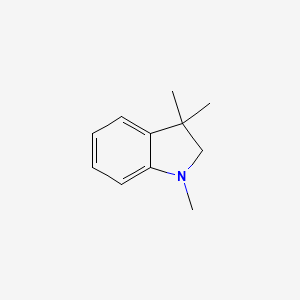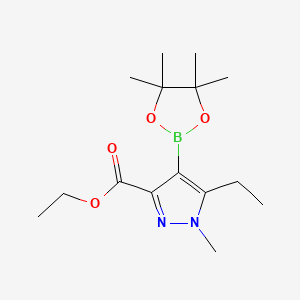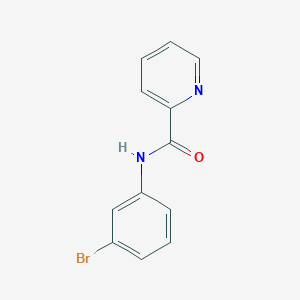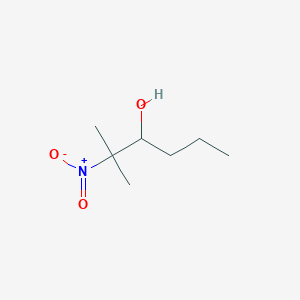
1,3,3-Trimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C12H15N and a molecular weight of 173.2542 g/mol . It is also known by other names such as Fischer base, 1,3,3-Trimethyl-2-methyleneindoline, and 2-Methylene-1,3,3-trimethylindoline . This compound is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2,3-dihydro-1H-indole can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,3-trimethylindolenine with dimethyl carbonate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
1,3,3-Trimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:
Biology: Research explores its potential biological activities and interactions with various biomolecules.
Medicine: Studies investigate its potential therapeutic applications, including its role as a precursor for drug development.
作用機序
The mechanism of action of 1,3,3-Trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Some compounds similar to 1,3,3-Trimethyl-2,3-dihydro-1H-indole include:
1H-Indole-3-carbaldehyde: A derivative of indole used in multicomponent reactions and the synthesis of biologically active molecules.
2,3,3-Trimethylindolenine: Another indolenine compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it suitable for various applications in chemistry, biology, and industry. Its ability to undergo diverse chemical reactions and form different products further enhances its versatility and utility in scientific research .
特性
CAS番号 |
105278-05-5 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
1,3,3-trimethyl-2H-indole |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChIキー |
KRXXWINWRGUIBJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=CC=CC=C21)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)

![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)

![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)

![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
